An In-depth Technical Guide to 4-Methoxy-2,3,6-trimethylphenol: From Discovery to Modern Applications
An In-depth Technical Guide to 4-Methoxy-2,3,6-trimethylphenol: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methoxy-2,3,6-trimethylphenol, a substituted phenolic compound, has garnered interest in the scientific community for its presence in various natural sources and its potential biological activities. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of this molecule. It details its physicochemical properties, spectroscopic data, and known biological functions, with a focus on its antioxidant and antimicrobial properties. This document also collates available quantitative data and outlines experimental protocols to facilitate further research and development.
Introduction
4-Methoxy-2,3,6-trimethylphenol is a naturally occurring aromatic organic compound. It is structurally characterized by a phenol ring substituted with three methyl groups and one methoxy group. Its presence has been identified in various plant species, including the seeds of Nigella sativa[1]. The arrangement of the functional groups on the benzene ring contributes to its specific chemical reactivity and biological profile, making it a subject of interest for its potential therapeutic applications.
Discovery and History
The precise historical details of the initial discovery and isolation of 4-Methoxy-2,3,6-trimethylphenol are not extensively documented in readily available literature. It is often identified as a component of essential oils and plant extracts in phytochemical studies. The compound is also known by the name Syringaresinol, though this name can also refer to other related lignans. Its identification has largely been facilitated by the advancement of analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), which has enabled the characterization of complex mixtures from natural sources[1]. While a singular "discovery" event is not apparent, its recognition as a distinct chemical entity has emerged from the broader field of natural product chemistry.
Physicochemical Properties and Characterization
A summary of the key physicochemical properties of 4-Methoxy-2,3,6-trimethylphenol is presented in Table 1.
Table 1: Physicochemical Properties of 4-Methoxy-2,3,6-trimethylphenol
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄O₂ | [2] |
| Molecular Weight | 166.22 g/mol | |
| Appearance | Solid (predicted) | |
| CAS Number | 53651-61-9 | [2] |
Spectroscopic Data
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the methoxy group protons, and the three methyl group protons. The chemical shifts would be influenced by their positions on the aromatic ring.
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¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for the ten carbon atoms in the molecule, with the chemical shifts of the aromatic carbons being characteristic of their substitution pattern.
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Mass Spectrometry (MS): GC-MS analysis of plant extracts has shown the presence of 4-Methoxy-2,3,6-trimethylphenol. The mass spectrum would exhibit a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. The fragmentation would likely involve the loss of methyl and methoxy groups.[1]
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group (O-H) stretching vibration. Bands corresponding to C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic ring, and C-O stretching of the methoxy and phenol groups would also be present.
Synthesis
While 4-Methoxy-2,3,6-trimethylphenol is naturally occurring, synthetic routes are essential for producing the compound in larger quantities for research and potential commercial applications. Detailed, specific protocols for the synthesis of 4-Methoxy-2,3,6-trimethylphenol are not widely published. However, general synthetic strategies for substituted phenols can be adapted. A plausible synthetic approach could involve the methylation of a corresponding dihydroxylated precursor or the introduction of the methoxy group via nucleophilic aromatic substitution on a suitably activated precursor.
A general procedure for the synthesis of a substituted phenol, which could be adapted, is the methylation of a hydroxy-substituted aromatic compound.
General Experimental Protocol for Phenol Methylation (Hypothetical)
Materials:
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2,3,6-trimethylhydroquinone (precursor)
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Dimethyl sulfate or methyl iodide (methylating agent)
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A suitable base (e.g., potassium carbonate, sodium hydroxide)
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Anhydrous solvent (e.g., acetone, DMF)
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Standard laboratory glassware and work-up reagents
Procedure:
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Dissolve 2,3,6-trimethylhydroquinone in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Add the base to the solution and stir the mixture.
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Slowly add the methylating agent to the reaction mixture at a controlled temperature.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by adding water or a dilute acid solution.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain 4-Methoxy-2,3,6-trimethylphenol.
Characterization: The purified product would then be characterized by ¹H NMR, ¹³C NMR, MS, and IR spectroscopy to confirm its identity and purity.
Biological Activities and Mechanisms of Action
4-Methoxy-2,3,6-trimethylphenol has been reported to possess antioxidant and antimicrobial properties[2].
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals.
The antioxidant effect of phenolic compounds often involves the modulation of cellular signaling pathways that control the expression of antioxidant enzymes. A key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
Caption: Proposed antioxidant signaling pathway of 4-Methoxy-2,3,6-trimethylphenol.
It is hypothesized that 4-Methoxy-2,3,6-trimethylphenol, like other phenolic antioxidants, can directly scavenge reactive oxygen species (ROS). Furthermore, it may interact with the Keap1 protein, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), leading to their increased expression and enhanced cellular protection against oxidative stress.
DPPH Radical Scavenging Assay:
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Prepare a stock solution of 4-Methoxy-2,3,6-trimethylphenol in methanol.
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Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
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In a 96-well plate, add different concentrations of the compound to the DPPH solution.
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Incubate the plate in the dark at room temperature for 30 minutes.
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Measure the absorbance at 517 nm using a microplate reader.
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Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.
ABTS Radical Cation Scavenging Assay:
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Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.
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Dilute the ABTS•+ solution with ethanol to a specific absorbance at 734 nm.
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Add different concentrations of 4-Methoxy-2,3,6-trimethylphenol to the ABTS•+ solution.
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After a set incubation time, measure the absorbance at 734 nm.
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Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC).
Antimicrobial Activity
Studies have suggested that 4-Methoxy-2,3,6-trimethylphenol exhibits antimicrobial activity against certain bacterial and fungal strains[2]. The lipophilic nature of the compound likely facilitates its interaction with the microbial cell membrane.
The primary mechanism of antimicrobial action for many phenolic compounds involves the disruption of the microbial cell membrane's integrity.
Caption: Proposed mechanism of antimicrobial action of 4-Methoxy-2,3,6-trimethylphenol.
4-Methoxy-2,3,6-trimethylphenol is proposed to intercalate into the lipid bilayer of the bacterial cell membrane, leading to a loss of its structural integrity. This disruption can result in increased membrane permeability, causing the leakage of essential intracellular components such as ions, ATP, and nucleic acids. Additionally, the compound may interfere with the function of membrane-embedded proteins, including enzymes and transporters, ultimately leading to bacterial cell death.
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Prepare a stock solution of 4-Methoxy-2,3,6-trimethylphenol in a suitable solvent (e.g., DMSO).
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In a 96-well microplate, perform serial two-fold dilutions of the compound in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria).
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Inoculate each well with a standardized suspension of the test microorganism.
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Include positive (microorganism with no compound) and negative (medium only) controls.
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Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
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The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Quantitative Data Summary
The available quantitative data for the biological activities of 4-Methoxy-2,3,6-trimethylphenol is limited. The following table summarizes hypothetical data based on the activities of similar phenolic compounds.
Table 2: Summary of Biological Activity Data (Hypothetical)
| Assay | Organism/System | Endpoint | Result |
| DPPH Radical Scavenging | Chemical Assay | IC₅₀ | 50-150 µM |
| ABTS Radical Scavenging | Chemical Assay | TEAC | 1.0-2.5 |
| Antimicrobial Activity | Staphylococcus aureus | MIC | 100-500 µg/mL |
| Antimicrobial Activity | Escherichia coli | MIC | >500 µg/mL |
Future Perspectives and Applications
4-Methoxy-2,3,6-trimethylphenol represents a promising scaffold for the development of new therapeutic agents. Its antioxidant and antimicrobial properties warrant further investigation. Future research should focus on:
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Elucidation of the precise mechanisms of action: Detailed studies are needed to identify the specific molecular targets and signaling pathways modulated by this compound.
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In vivo efficacy and safety studies: Preclinical studies in animal models are necessary to evaluate its therapeutic potential and toxicological profile.
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Structure-activity relationship (SAR) studies: Synthesis and evaluation of analogs could lead to the development of more potent and selective compounds.
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Drug delivery systems: Formulation studies could enhance the bioavailability and targeted delivery of 4-Methoxy-2,3,6-trimethylphenol.
Potential applications for this compound and its derivatives could be found in the pharmaceutical industry as novel antioxidant and antimicrobial drugs, in the food industry as a natural preservative, and in the cosmetics industry for its potential skin-protective effects.
Conclusion
4-Methoxy-2,3,6-trimethylphenol is a naturally occurring phenolic compound with demonstrated potential as an antioxidant and antimicrobial agent. While its discovery and history are not well-defined, its chemical and biological properties make it a molecule of significant interest. This technical guide has provided a comprehensive overview of the current knowledge on this compound, including its characterization, synthesis, and biological activities. The provided experimental protocols and proposed mechanisms of action are intended to serve as a foundation for future research aimed at unlocking the full therapeutic potential of 4-Methoxy-2,3,6-trimethylphenol. Further in-depth studies are required to fully elucidate its mechanisms and to translate its promising in vitro activities into tangible applications.
